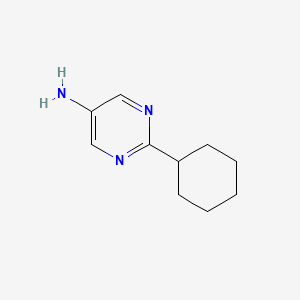

2-Cyclohexylpyrimidin-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexylpyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c11-9-6-12-10(13-7-9)8-4-2-1-3-5-8/h6-8H,1-5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMKOLGXUHOKSNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NC=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094246-41-9 | |

| Record name | 2-cyclohexylpyrimidin-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Pyrimidine Derivatives in Chemical Research

The pyrimidine (B1678525) nucleus is a cornerstone in the field of medicinal chemistry, largely due to its presence in a wide array of biologically significant molecules. researchgate.net The inherent chemical properties of the pyrimidine ring, coupled with the potential for diverse substitutions, have made its derivatives a fertile ground for the discovery of novel therapeutic agents. gsconlinepress.com

The biological importance of pyrimidines is underscored by their role as essential components of nucleic acids, where they are fundamental to the storage and transmission of genetic information. ontosight.ai This inherent biological relevance has inspired medicinal chemists to explore synthetic pyrimidine analogues for a variety of therapeutic applications. ignited.in

Research has demonstrated that pyrimidine derivatives possess a broad spectrum of pharmacological activities, including:

Anticancer: Many pyrimidine-based compounds have shown potent anticancer activity by targeting various enzymes and signaling pathways involved in cancer cell proliferation. jrasb.com

Antimicrobial: Pyrimidine derivatives have been developed as effective agents against a range of microbial pathogens, including bacteria and fungi. researchgate.net

Antiviral: The structural similarity of some pyrimidine derivatives to natural nucleosides has been exploited to develop antiviral drugs that interfere with viral replication. ontosight.ai

Anti-inflammatory: Certain pyrimidine compounds have demonstrated significant anti-inflammatory properties. ignited.in

Cardiovascular: The pyrimidine scaffold has been incorporated into drugs developed for treating cardiovascular conditions. ignited.in

The versatility of the pyrimidine ring allows for the synthesis of fused heterocyclic systems, further expanding the chemical space and potential for biological activity. jrasb.com This has led to the development of compounds with improved potency and selectivity for their respective biological targets.

Overview of Key Research Areas Pertaining to Aminopyrimidines

Classical and Contemporary Synthetic Pathways to this compound Analogues

The synthesis of the pyrimidine core has been a subject of extensive research, leading to the development of several classical and contemporary methods. While a direct classical synthesis of this compound is not extensively documented in early literature, the principles of pyrimidine ring formation can be applied.

One of the most fundamental methods for pyrimidine synthesis is the Biginelli reaction , which involves the acid-catalyzed cyclocondensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or a urea derivative. nih.gov While traditionally used for dihydropyrimidines, modifications of this approach can lead to aromatic pyrimidines.

A more direct route to substituted aminopyrimidines involves the condensation of a 1,3-dielectrophile with an amidine. For instance, the reaction of appropriately substituted malonates or their synthetic equivalents with cyclohexanecarboxamidine could theoretically yield a 2-cyclohexylpyrimidine core. Subsequent nitration at the 5-position followed by reduction would furnish the desired this compound.

Contemporary approaches often utilize readily available starting materials and offer greater flexibility. For example, the reaction of chalcones with S-benzylthiouronium chloride in the presence of an organic base provides a facile one-pot conversion to 4,6-diaryl-2-substituted-pyrimidines. acgpubs.org Adapting this methodology by using a cyclohexyl-substituted chalcone (B49325) precursor could provide a pathway to related structures. Another versatile method involves the use of enaminones, which can be cyclized with amidines to form various functionalized pyrimidines. mdpi.com

A common strategy for synthesizing 2-aminopyrimidine derivatives involves the reaction of 2-amino-4,6-dichloropyrimidine (B145751) with various amines. mdpi.com This highlights a modular approach where the pyrimidine core is pre-formed and subsequently functionalized.

Advanced Catalytic Approaches in Pyrimidine Derivatization

Modern organic synthesis heavily relies on transition metal catalysis to achieve high efficiency, selectivity, and functional group tolerance. The derivatization of the pyrimidine ring is no exception, with several powerful catalytic methods being employed.

Palladium-Catalyzed Remote C–H Functionalization of 2-Aminopyrimidines

A significant advancement in the synthesis of functionalized pyrimidines is the direct functionalization of C–H bonds, which avoids the need for pre-functionalized substrates. A notable strategy involves the palladium-catalyzed arylation and olefination at the C5-position of N-(alkyl)pyrimidin-2-amine cores. rsc.orgrsc.org This approach is highly regioselective and can proceed through different catalytic cycles, such as Pd(II)/Pd(IV) or Pd(0)/Pd(II). rsc.orgrsc.org The 2-amino group acts as a directing group, facilitating the selective activation of the remote C5–H bond. rsc.org This method provides a direct route to C5-functionalized 2-aminopyrimidines from readily available starting materials. rsc.orgrsc.org

| Catalyst System | Reactants | Product | Reference |

| Pd(OAc)₂, Ag₂CO₃, Na₂CO₃ | N-(tert-butyl)pyrimidin-2-amine, Iodobenzene | N-(tert-butyl)-5-phenylpyrimidin-2-amine | rsc.org |

| Pd(OAc)₂, Ag₂CO₃, Na₂CO₃ | N-(tert-butyl)pyrimidin-2-amine, n-butyl acrylate | (E)-butyl 3-(2-(tert-butylamino)pyrimidin-5-yl)acrylate | rsc.org |

Copper-Catalyzed C–N Coupling Reactions (Ullmann Amination)

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds and remains a valuable tool for the amination of aryl halides. wikipedia.org This reaction is particularly useful for the synthesis of N-aryl pyrimidines from halopyrimidines. nih.gov While traditional Ullmann reactions often require harsh conditions, modern ligand development has enabled these couplings to proceed under milder conditions. researchgate.netresearchgate.net For instance, the use of ligands like L-proline or ethylene (B1197577) glycol can facilitate the copper-catalyzed amination of aryl halides with various amines, including the synthesis of aminopyridines which are structurally related to aminopyrimidines. researchgate.netmdpi.com This method is an important alternative to palladium-catalyzed amination reactions. wikipedia.org

| Catalyst/Ligand | Reactants | Product | Reference |

| CuI/L-proline | Aryl iodide, Amine | N-Arylamine | researchgate.net |

| CuI/ethylene glycol | Aryl iodide, Amine | N-Arylamine | researchgate.net |

| CuI/l-proline | Amino-bromopyridine (monomer) | Polyaminopyridine | mdpi.com |

Nucleophilic Addition and Substitution Reactions on Pyrimidine Rings

The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack. wikipedia.org Nucleophilic aromatic substitution (SNAг) is a common reaction for introducing substituents onto the pyrimidine core, particularly at the 2-, 4-, and 6-positions which are more electron-deficient. slideshare.net Halogens at these positions are readily displaced by nucleophiles. In 2,4-dihalopyrimidines, substitution generally occurs selectively at the 4-position. stackexchange.comscispace.com This selective reactivity is crucial for the stepwise functionalization of the pyrimidine ring. For instance, 2,4-dichloropyrimidine (B19661) can be reacted sequentially with different amines to produce 2,4-diaminopyrimidine (B92962) derivatives. nih.govacs.org

Nucleophilic addition to the pyrimidine ring, although less common than substitution, can also occur. For example, Grignard reagents have been shown to add to the C-6 position of certain 5-cyanopyrimidine (B126568) derivatives, leading to the formation of dihydropyrimidine (B8664642) intermediates which can then be rearomatized. nih.gov

Reductive Amination Strategies for the Introduction of Amine Functionalities

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. nih.govtandfonline.com This one-pot reaction involves the formation of an imine or iminium ion intermediate from an aldehyde or ketone and an amine, followed by its reduction. nih.gov This strategy can be effectively applied to introduce amine functionalities onto pyrimidine-containing molecules. For example, a pyrimidine derivative bearing an aldehyde group can be reacted with an amine in the presence of a reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120) to yield the corresponding aminomethylpyrimidine. nih.govnih.gov

A novel tandem reductive amination/intermolecular SNAr sequence has been developed for the synthesis of amine-containing pyrimidines in a one-pot fashion. nih.gov This process involves the reaction of an aldehyde, an arylamine, and a pyrimidine with a leaving group, forming both a C-N and a C-O or another C-N bond in a single operation. nih.gov Furthermore, direct reductive amination of functionalized aldehydes with aniline (B41778) derivatives of purines and 7-deazapurines (structurally related to pyrimidines) has been successfully achieved using H-cube technology, which allows for in-situ imine formation and reduction under high hydrogen pressure and temperature, avoiding the need for chemical reducing agents and acidic conditions. rsc.org

| Reaction Type | Reactants | Reducing Agent | Product | Reference |

| Tandem Reductive Amination/SNAг | Aldehyde, Arylamine, 2-methanesulfonyl-4,6-dimethoxypyrimidine | Sodium borohydride | Amine-containing pyrimidine | nih.gov |

| Reductive Amination | Pyrimidine aldehyde, Amine | Sodium triacetoxyborohydride | Substituted aminomethyl pyrimidine | nih.gov |

| H-cube Reductive Amination | Aniline derivative of 7-deazapurine, Aldehyde | H₂ (in situ) | N-alkylated derivative | rsc.org |

Chemoselective Transformations on Polysubstituted Pyrimidine Cores

The presence of multiple reactive sites on a pyrimidine ring presents a challenge and an opportunity for chemoselective transformations. By carefully choosing reagents and reaction conditions, it is possible to functionalize one position while leaving others intact.

A key example is the reaction of 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) with various amines. researchgate.net The outcome of the reaction depends on the nature of the amine and the base used. For instance, anilines and secondary aliphatic amines in the presence of a weak base selectively displace the chloride at the C4 position. In contrast, deprotonated anilines or primary aliphatic amines can selectively displace the sulfone group at the C2 position. researchgate.net This differential reactivity allows for the controlled, stepwise synthesis of polysubstituted pyrimidines.

Similarly, in palladium-catalyzed cross-coupling reactions with polyhalogenated pyrimidines, the inherent reactivity difference between different halogen atoms (e.g., I > Br > Cl) can be exploited for selective functionalization. nih.gov For example, in a molecule containing both a bromo and a chloro substituent, the bromo group will typically react first in a Suzuki or Stille coupling, allowing for the introduction of a substituent at that position before proceeding to react the chloro group under more forcing conditions. scispace.com This chemoselectivity is fundamental for the modular construction of complex, polysubstituted pyrimidine derivatives. nih.gov

| Substrate | Reagent/Conditions | Outcome | Reference |

| 4,6-dichloro-2-(methylsulfonyl)pyrimidine | Aniline, weak base | Selective displacement of C4-chloride | researchgate.net |

| 4,6-dichloro-2-(methylsulfonyl)pyrimidine | Ethylamine | Selective displacement of C2-sulfone | researchgate.net |

| 5-Bromo-2-chloropyrimidine | Phenyltin reagent, Pd catalyst | Regioselective phenylation at the more reactive position | scispace.com |

Process Optimization and Scalability Considerations in this compound Synthesis

The efficient synthesis of this compound on an industrial scale necessitates rigorous process optimization to ensure high yields, purity, and cost-effectiveness. While specific literature on the large-scale synthesis of this compound is not extensively detailed, general principles for the synthesis of substituted pyrimidines can be applied. Optimization strategies typically focus on key reaction variables, including catalysts, solvents, temperature, reaction time, and the nature of reactants. whiterose.ac.uk

The synthesis of substituted pyrimidines often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. For this compound, this would likely involve cyclohexanecarboxamidine and a suitable three-carbon synthons with a protected amino group at the central carbon. The optimization of such a process involves a systematic evaluation of reaction parameters. Modern approaches to reaction optimization, such as design of experiments (DoE), can efficiently identify the most critical factors and their interactions, leading to a robust and scalable process. whiterose.ac.uk

Key considerations for scalability include:

Catalyst Selection and Loading: For cross-coupling reactions to introduce the cyclohexyl group or other functionalizations, catalyst choice (e.g., palladium-based) and loading are critical. Lowering catalyst loading without compromising yield is a key goal for cost reduction on a large scale. growingscience.com

Solvent Choice: The choice of solvent impacts reaction rates, solubility of reagents and products, and ease of work-up and purification. For scalability, safe, inexpensive, and recyclable solvents are preferred.

Temperature and Pressure Control: Maintaining optimal temperature and pressure is crucial for reaction kinetics and selectivity. Exothermic or endothermic reactions require robust thermal management systems in large reactors.

Work-up and Purification: Developing a scalable purification method, such as crystallization over chromatographic separation, is essential for producing the final compound with high purity at a low cost. thieme-connect.com

Recent advancements in reaction optimization utilize reinforcement learning and bandit optimization models to more efficiently discover reaction conditions that are applicable across a wide range of substrates, which can accelerate the development of a scalable synthesis for complex molecules like this compound. nsf.gov

Below is a table summarizing optimized conditions for the synthesis of various substituted pyrimidines, illustrating common approaches to maximizing yield and efficiency that could be adapted for this compound.

Table 1: Examples of Optimized Reaction Conditions for Pyrimidine Synthesis

| Pyrimidine Derivative | Reactants | Catalyst/Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Substituted Pyrimidines | Dihydropyrimidines | TBA-eosin Y / Base | MeCN | Visible light, O₂, rt | 70-98% | rsc.org |

| 4-Aminopyrimidines | β-Cyanoenolates, Amidine hydrochlorides | Lewis Acid | N/A | N/A | High (Industrial Scale) | nih.gov |

| 2,4,6-Trisubstituted Pyrimidines | β-Enaminones, Carboxamides | Base | N/A | N/A | Moderate to good (Gram scale) | mdpi.com |

| Polysubstituted Pyrazolo[1,5-a]pyridines | 1-Amino-2(1H)-pyridine-2-imines, Alkynes | None | Acetonitrile (B52724) | Sonication, 85°C | up to 92% | researchgate.net |

This table is illustrative of general optimization strategies for pyrimidine and amine synthesis and does not represent direct synthesis of this compound.

Sustainable and Green Chemistry Modalities in Pyrimidine Synthesis (e.g., Deep Eutectic Solvents)

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like pyrimidines to reduce environmental impact. nih.gov A significant focus has been on replacing volatile and toxic organic solvents with greener alternatives. nih.gov

Deep Eutectic Solvents (DESs): Deep eutectic solvents (DESs) have emerged as a promising green platform for organic synthesis. nih.govrsc.org DESs are mixtures of two or more components, typically a hydrogen bond donor and a hydrogen bond acceptor, which form a eutectic mixture with a melting point significantly lower than the individual components. nih.govnih.gov They are attractive due to their low cost, low toxicity, biodegradability, non-flammability, and potential for recyclability. nih.gov

In pyrimidine synthesis, DESs can act as both the solvent and the catalyst. For instance, a deep eutectic solvent composed of choline (B1196258) chloride and urea (ChCl:Urea) has been successfully used as a green solvent and catalyst for the synthesis of pyrimidine derivatives in good to excellent yields. orgchemres.org Another novel DES, glyoxylic acid:L-proline, has been employed as an efficient, reusable solvent/catalyst for the multicomponent synthesis of pyrimidine core derivatives, demonstrating high yields and short reaction times. researchgate.net The reusability of this DES was demonstrated for at least four cycles without a significant drop in product yield. researchgate.net

Other Green Methodologies: Beyond DESs, other green chemistry approaches are applicable to pyrimidine synthesis:

Aqueous Medium: The use of water as a solvent is highly desirable. β-cyclodextrin has been used as a catalyst for the synthesis of pyrimidine derivatives in an aqueous medium, achieving good to excellent yields. mdpi.com

Alternative Solvents: Polyethylene glycol (PEG-400) has been utilized as a green reaction medium for the synthesis of 2-substituted pyrimidines at room temperature. thieme-connect.com

Photocatalysis: Visible-light-driven photocatalytic oxidation offers a sustainable method for the dehydrogenation of dihydropyrimidines to pyrimidines. Using an organic dye like eosin (B541160) Y and molecular oxygen as the oxidant, this method proceeds under ambient conditions. rsc.orgrsc.org

Multi-component Reactions: Sustainable multi-component reactions catalyzed by pincer-type iridium or nickel complexes allow for the assembly of highly substituted pyrimidines from simple alcohols and amidines, liberating only hydrogen and water as byproducts. researchgate.netsci-hub.se This approach is highly atom-efficient. researchgate.net

Ultrasonic Irradiation: Ultrasound-assisted synthesis can significantly reduce reaction times (from hours to minutes) and increase yields compared to conventional heating methods for preparing 2-aminopyrimidines. nih.gov

Table 2: Comparison of Green Chemistry Modalities in Pyrimidine Synthesis

| Green Modality | Catalyst/System | Key Advantages | Typical Yields | Reference |

|---|---|---|---|---|

| Deep Eutectic Solvent | Choline chloride:Urea | Green solvent and catalyst, cost-effective, simple procedure | Good to excellent | orgchemres.org |

| Deep Eutectic Solvent | Glyoxylic acid:L-proline | Efficient, reusable catalyst, short reaction time | High | researchgate.net |

| Green Solvent | Polyethylene Glycol (PEG-400) | Mild conditions (room temp), rapid reaction | N/A | thieme-connect.com |

| Visible-light Photocatalysis | Eosin Y / O₂ | Uses light energy, inexpensive oxidant, ambient conditions | 70-98% | rsc.org |

| Multi-component Reaction | PN5P-Ir-pincer complexes | High atom-efficiency, liberates H₂ and H₂O as byproducts | up to 93% | sci-hub.se |

This table highlights various green approaches applicable to pyrimidine synthesis in general.

Mechanistic Elucidation of Reactions Involving 2 Cyclohexylpyrimidin 5 Amine

Probing Reaction Mechanisms: Concerted vs. Stepwise Pathways

A central question in the study of any chemical reaction is whether it proceeds through a concerted or a stepwise mechanism. A concerted reaction is a single-step process where all bond-forming and bond-breaking events occur simultaneously within a single transition state and without the formation of any intermediate. In contrast, a stepwise reaction involves two or more elementary steps, proceeding through one or more reactive intermediates. psiberg.comdifferencebetween.comquora.com

For reactions involving pyrimidine (B1678525) derivatives, both concerted and stepwise pathways have been observed, depending on the nature of the reactants and the reaction conditions. For instance, in nucleophilic aromatic substitution (SNAr) reactions, which are common for electron-deficient aromatic systems like pyrimidines, the mechanism is typically stepwise. stackexchange.com The reaction proceeds through a high-energy anionic intermediate known as a Meisenheimer complex. stackexchange.com In the case of 2-Cyclohexylpyrimidin-5-amine, a hypothetical SNAr reaction at a position other than C5 would likely follow such a stepwise pathway.

On the other hand, certain pericyclic reactions, such as Diels-Alder reactions where the pyrimidine ring might act as a diene or dienophile, are classic examples of concerted pathways. psiberg.com The stereospecificity often observed in these reactions is a strong indicator of a concerted mechanism. psiberg.com Distinguishing between these pathways for a given reaction of this compound would require detailed experimental and computational studies. nih.gov Double isotope fractionation experiments, for example, can be a powerful tool to differentiate between concerted and stepwise mechanisms in enzyme-catalyzed reactions. nih.gov

Illustrative Reaction Coordinate Diagrams:

Figure 1: Concerted Pathway. This diagram would show a single energy barrier, representing the transition state, separating the reactants and products.

Figure 2: Stepwise Pathway. This diagram would feature two or more energy barriers with a valley in between, representing the formation of a transient intermediate.

Kinetic Studies and Reaction Rate Determination

Kinetic studies are essential for understanding reaction mechanisms as they provide quantitative information about the rate of a reaction and how it is influenced by various factors such as concentration, temperature, and catalysts. The determination of the rate law for a reaction involving this compound can reveal the molecularity of the rate-determining step.

For a hypothetical reaction, such as the N-alkylation of the 5-amino group, the rate of the reaction could be monitored by techniques like UV-Vis spectroscopy or NMR spectroscopy. By systematically varying the concentrations of the reactants (this compound and the alkylating agent), the order of the reaction with respect to each reactant can be determined.

A plausible rate law for such a bimolecular reaction might be:

Rate = k [this compound] [Alkylating Agent]

Where k is the rate constant. The value of k can be determined experimentally at different temperatures to calculate the activation parameters of the reaction, such as the activation energy (Ea) and the pre-exponential factor (A), using the Arrhenius equation. These parameters provide further insight into the energy profile and the nature of the transition state. In nucleophilic aromatic substitution reactions of pyridinium (B92312) ions, for instance, the reactions are often found to be second-order in the nucleophile, suggesting a mechanism involving rate-determining deprotonation of an addition intermediate. nih.gov

Table 1: Hypothetical Kinetic Data for N-Alkylation of this compound This table is for illustrative purposes and does not represent actual experimental data.

| Experiment | [this compound] (M) | [Alkylating Agent] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.1 | 0.1 | 1.5 x 10-4 |

| 2 | 0.2 | 0.1 | 3.0 x 10-4 |

| 3 | 0.1 | 0.2 | 3.0 x 10-4 |

Isotope Exchange and Kinetic Isotope Effect (KIE) Experiments

Isotope exchange studies and the measurement of kinetic isotope effects (KIEs) are powerful tools for elucidating reaction mechanisms, particularly for determining which bonds are broken or formed in the rate-determining step. acs.org A primary KIE is observed when a bond to the isotopically substituted atom is broken in the rate-determining step. nih.gov For instance, if a C-H bond at a specific position on the pyrimidine ring or the cyclohexyl group of this compound is cleaved in the rate-determining step, replacing the hydrogen with deuterium (B1214612) would lead to a significant decrease in the reaction rate (a normal KIE, kH/kD > 1).

Solvent isotope effects can also provide valuable information. nih.gov If a reaction is carried out in D₂O instead of H₂O and a change in the reaction rate is observed, it suggests the involvement of proton transfer in the mechanism. acs.org For example, in the dihydropyrimidine (B8664642) dehydrogenase-catalyzed reduction of uracil, solvent deuterium isotope effects were used to probe the nature of the transition state for proton transfer. acs.org

Recent advances have enabled the late-stage isotopic exchange of nitrogen atoms in heteroaromatics, including pyrimidines, which can be a valuable tool for mechanistic studies. nih.govacs.org Such studies on this compound could involve the synthesis of isotopically labeled versions of the molecule (e.g., with ¹⁵N in the pyrimidine ring or deuterium at specific positions) and comparing their reactivity to the unlabeled compound.

Table 2: Illustrative Kinetic Isotope Effect Data This table is for illustrative purposes and does not represent actual experimental data for this compound.

| Reaction | Isotopic Substitution | klight/kheavy | Interpretation |

|---|---|---|---|

| Hypothetical C-H activation | H/D at C-4 | 5.2 | Primary KIE; C-H bond cleavage is rate-determining. |

| Hypothetical N-H proton transfer | H₂O/D₂O solvent | 2.8 | Solvent KIE; proton transfer is involved in the mechanism. |

Hammett Analysis for Electronic Effects in Reactivity

Hammett analysis is a powerful tool in physical organic chemistry used to quantify the effect of substituents on the reactivity of aromatic compounds. wikipedia.org By correlating the logarithms of the rate constants (log k) or equilibrium constants (log K) of a series of reactions with a set of substituent constants (σ), a linear relationship, known as a Hammett plot, can often be obtained. sciepub.com The slope of this plot, the reaction constant (ρ), provides valuable information about the electronic nature of the transition state. wikipedia.org

To perform a Hammett analysis on reactions of this compound, one would need to synthesize a series of derivatives with different substituents on the pyrimidine ring or the cyclohexyl group and measure their reaction rates under identical conditions. For instance, introducing electron-donating or electron-withdrawing groups at various positions on the pyrimidine ring would modulate the electron density of the ring and influence the rate of reactions such as electrophilic or nucleophilic attack.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value implies that the reaction is favored by electron-donating groups, indicating the development of positive charge in the transition state. The magnitude of ρ reflects the sensitivity of the reaction to substituent effects. While specific Hammett data for this compound is not available, studies on other heterocyclic systems like pyridines and quinolines have successfully used this approach to understand their reactivity. sciepub.comaip.org

Table 3: Hypothetical Hammett Data for a Reaction of Substituted Pyrimidine Derivatives This table is for illustrative purposes and does not represent actual experimental data.

| Substituent (at C-4) | σp | log(k/kH) |

|---|---|---|

| -OCH₃ | -0.27 | -0.5 |

| -CH₃ | -0.17 | -0.3 |

| -H | 0.00 | 0.0 |

| -Cl | 0.23 | 0.4 |

| -NO₂ | 0.78 | 1.4 |

From this hypothetical data, a positive slope (ρ > 0) would be obtained, suggesting a buildup of negative charge in the transition state of the reaction.

Identification and Characterization of Reaction Intermediates

The direct detection and characterization of reaction intermediates provide the most compelling evidence for a stepwise reaction mechanism. Various techniques can be employed to identify and study these transient species. For reactions of this compound, spectroscopic methods such as NMR, IR, and mass spectrometry could be used to identify intermediates that are sufficiently stable to be observed. sciencepublishinggroup.comnih.gov

In cases where the intermediates are too short-lived for direct observation, trapping experiments can be employed. youtube.comresearchgate.net This involves introducing a "trapping agent" into the reaction mixture that can react specifically with the intermediate to form a stable, characterizable product. The formation of this product serves as indirect evidence for the existence of the transient intermediate. For example, in reactions proposed to proceed via radical intermediates, the addition of a radical scavenger would be expected to inhibit the reaction or lead to the formation of a trapped radical species. nih.gov

Computational chemistry also plays a crucial role in identifying and characterizing reaction intermediates. rsc.org Theoretical calculations can be used to predict the structures and energies of potential intermediates and transition states, providing valuable insights that can guide experimental studies. For example, in the study of nucleophilic aromatic substitution on pyridines, computational methods have been used to explore the stability of the intermediate Meisenheimer complexes. nih.gov

Table 4: Common Techniques for Intermediate Identification

| Technique | Principle | Application to this compound Reactions |

|---|---|---|

| Low-Temperature NMR | Slowing down reaction rates at low temperatures to increase the lifetime of intermediates. | Potentially allows for the direct observation of intermediates in reactions with low activation barriers. |

| Flow NMR/IR | Rapid mixing of reactants and immediate spectroscopic analysis. | Can be used to study fast reactions and detect short-lived intermediates. |

| Chemical Trapping | Addition of a reagent that selectively reacts with a proposed intermediate. | Can provide indirect evidence for the formation of highly reactive species like radicals or carbocations. |

| Computational Modeling | Theoretical calculation of the potential energy surface of a reaction. | Can predict the structure, stability, and spectroscopic properties of potential intermediates. |

Computational and Theoretical Chemistry Approaches for 2 Cyclohexylpyrimidin 5 Amine

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

While quantum methods are highly accurate for electronic properties, they are computationally intensive for large systems or long timescales. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations use classical physics to model molecular behavior, enabling the study of conformational flexibility and dynamics. rsc.org

For 2-Cyclohexylpyrimidin-5-amine, the cyclohexyl group's flexibility is a key feature. MD simulations can explore the different possible conformations (e.g., chair, boat, twist-boat) of the cyclohexyl ring and its orientation relative to the pyrimidine (B1678525) ring over time. aip.org These simulations use a "force field," such as CHARMM or AMBER, which is a set of parameters that defines the potential energy of the system based on bond lengths, angles, and non-bonded interactions. rsc.org By simulating the atomic motions over nanoseconds or longer, MD provides a dynamic picture of the molecule's behavior in various environments, such as in a solvent or bound to a protein. mdpi.comtandfonline.com Key outputs like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are analyzed to assess the stability and flexibility of different parts of the molecule. mdpi.commdpi.com

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein. nih.gov This method is crucial in drug discovery for predicting binding affinity and identifying key intermolecular interactions. rsc.orgrsc.org

The process involves placing the 3D structure of this compound into the binding site of a target protein. A scoring function then evaluates thousands of possible orientations and conformations, ranking them based on a calculated binding energy or score. rsc.org The results can reveal the most likely binding pose and highlight critical interactions, such as hydrogen bonds with specific amino acid residues (e.g., Cys502, Leu553) or hydrophobic interactions. rsc.orgrsc.org Such studies can predict which biological targets the compound might interact with and provide a rationale for its potential biological activity. mdpi.commdpi.com

| Parameter | Result | Interpretation |

|---|---|---|

| Binding Affinity (kcal/mol) | -8.5 | A lower value indicates a stronger predicted binding interaction. |

| Hydrogen Bonds | Amine (-NH2) to Asp145; Pyrimidine N1 to Cys88 | Specific, strong directional interactions contributing to binding affinity. |

| Hydrophobic Interactions | Cyclohexyl ring with Leu25, Val33, Ile87 | Non-specific interactions crucial for anchoring the ligand in the binding pocket. |

| Interacting Residues | Asp145, Cys88, Leu25, Val33, Ile87, Met85 | Amino acids in the protein's active site that form key contacts with the ligand. |

Potential Energy Surface Analysis and Vibrational Frequency Calculations

A molecule's potential energy surface (PES) is a multidimensional surface that describes the energy of the molecule as a function of its atomic coordinates. Geometry optimization seeks to find the minima on this surface, which correspond to stable molecular structures.

Following a successful geometry optimization, vibrational frequency calculations are typically performed. q-chem.com These calculations serve two primary purposes. First, they confirm that the optimized structure is a true energy minimum; a stable structure will have all real (positive) vibrational frequencies, whereas a transition state will have one imaginary frequency. nih.gov Second, these calculations predict the molecule's vibrational spectrum (Infrared and Raman). Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching of the N-H bond in the amine group or the breathing of the pyrimidine ring. nih.gov

Validation of Computational Models with Experimental Spectroscopic and Structural Data

Computational models, while powerful, are approximations of reality and must be validated against experimental data. mdpi.comresearchgate.net The accuracy of the theoretical approaches used for this compound can be confirmed by comparing the calculated results with experimental findings.

For instance, the geometric parameters (bond lengths and angles) from a DFT-optimized structure can be compared with data obtained from X-ray crystallography. nih.gov The predicted vibrational frequencies can be directly compared to the peaks observed in experimental FT-IR and Raman spectra, often showing good agreement after applying a scaling factor. nih.govnih.gov Furthermore, electronic properties, such as the energy of electronic transitions calculated via Time-Dependent DFT (TD-DFT), can be correlated with the absorption maxima observed in UV-Vis spectroscopy. In the context of biological activity, the binding affinities predicted by molecular docking can be correlated with experimentally measured inhibition constants (e.g., IC₅₀) to validate the docking protocol. mdpi.combg.ac.rs

| Property | Computational (DFT) Prediction | Experimental Data |

|---|---|---|

| C5-N (Amine) Bond Length (Å) | 1.375 | 1.371 (from X-ray Crystallography) |

| N-H Stretch Vibrational Frequency (cm⁻¹) | 3450 (scaled) | 3445 (from FT-IR Spectroscopy) |

| UV-Vis Absorption Maximum (nm) | 285 (from TD-DFT) | 288 (from UV-Vis Spectroscopy) |

Advanced Analytical and Spectroscopic Characterization of 2 Cyclohexylpyrimidin 5 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environment, and their connectivity. For 2-Cyclohexylpyrimidin-5-amine, the spectrum is expected to show distinct signals for the pyrimidine (B1678525) ring, the amine group, and the cyclohexyl ring protons.

The protons on the pyrimidine ring (H-4 and H-6) are expected to appear as singlets in the aromatic region, typically downfield due to the deshielding effect of the heterocyclic ring. libretexts.orgmodgraph.co.uk The amine (NH₂) protons would likely produce a broad singlet, the chemical shift of which can be highly variable depending on solvent, concentration, and temperature due to hydrogen bonding. organicchemistrydata.org

The cyclohexyl group presents a more complex set of signals. The single proton attached to the carbon bonded to the pyrimidine ring (CH-1') is expected to be a multiplet and shifted downfield relative to the other cyclohexyl protons. The remaining ten protons on the cyclohexyl ring (CH₂-2', 3', 4', 5', 6') would appear as overlapping multiplets in the upfield, aliphatic region of the spectrum. oregonstate.edu

Expected ¹H NMR Data for this compound:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Pyrimidine H-4, H-6 | ~8.0 - 8.5 | Singlet (s) | 2H |

| Amine (NH₂) | ~3.5 - 5.0 (broad) | Broad Singlet (br s) | 2H |

| Cyclohexyl CH-1' | ~3.8 - 4.2 | Multiplet (m) | 1H |

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. In a proton-decoupled spectrum, each unique carbon atom gives a single peak, allowing for the confirmation of the total number of carbons and their chemical environments.

For this compound, a total of 10 distinct carbon signals are expected, corresponding to the four unique carbons of the pyrimidine ring and the six of the cyclohexyl ring. The pyrimidine carbons are expected to resonate at lower field (higher ppm) due to the influence of the electronegative nitrogen atoms. libretexts.org The carbon attached to the cyclohexyl group (C-2) would be particularly downfield. The carbon bearing the amine group (C-5) would also be significantly shifted. The carbons of the cyclohexyl ring will appear in the upfield region, with the carbon directly attached to the pyrimidine ring (C-1') showing the most downfield shift among them. libretexts.orgoregonstate.edu

Expected ¹³C NMR Data for this compound:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Pyrimidine C-2 | ~160 - 165 |

| Pyrimidine C-4, C-6 | ~155 - 160 |

| Pyrimidine C-5 | ~120 - 125 |

| Cyclohexyl C-1' | ~50 - 55 |

| Cyclohexyl C-2', C-6' | ~30 - 35 |

| Cyclohexyl C-3', C-5' | ~25 - 30 |

For derivatives of this compound that have been intentionally fluorinated, Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful analytical technique. Due to the 100% natural abundance of the ¹⁹F isotope and its high sensitivity, this method provides clean spectra with a wide chemical shift range, making it excellent for monitoring reactions and confirming the incorporation of fluorine into a target molecule.

If, for example, a trifluoromethyl (-CF₃) group were introduced onto the pyrimidine ring, a sharp singlet would be expected in the ¹⁹F NMR spectrum. The precise chemical shift would depend on its position on the ring and the electronic environment. This technique is particularly valuable in medicinal chemistry and drug discovery for creating analogues with altered metabolic stability or binding properties.

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, advanced 2D NMR experiments are employed. youtube.comharvard.edu

COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.eduemerypharma.com For this compound, COSY would be crucial for establishing the connectivity within the cyclohexyl ring by showing cross-peaks between adjacent protons (e.g., H-1' with H-2'/H-6', H-2' with H-3', etc.).

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These heteronuclear experiments correlate directly bonded proton and carbon atoms. nih.gov An HSQC spectrum would show a cross-peak connecting the ¹H signal of a specific proton to the ¹³C signal of the carbon it is attached to. This allows for the definitive assignment of each protonated carbon, for instance, linking the pyrimidine proton signals to their corresponding carbon signals and sorting out the complex assignments within the cyclohexyl moiety. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds). emerypharma.com HMBC is vital for identifying quaternary (non-protonated) carbons and piecing together the molecular fragments. For example, it would show a correlation from the cyclohexyl H-1' proton to the pyrimidine C-2, confirming the attachment point of the two ring systems. It would also show correlations from the pyrimidine H-4/H-6 protons to other carbons within the pyrimidine ring, confirming its structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are bonded. It is useful for determining stereochemistry and conformation. For this compound, NOESY could help determine the preferred spatial orientation of the cyclohexyl ring relative to the pyrimidine ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition and molecular formula.

Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]⁺ with minimal fragmentation. When coupled with a Time-of-Flight (TOF) mass analyzer, it provides highly accurate mass measurements, often to within a few parts per million (ppm). researchgate.net

For this compound (C₁₀H₁₅N₃), the theoretical exact mass of the neutral molecule is 177.1266 g/mol . In positive-ion ESI-TOF HRMS, the compound would be detected as the protonated ion [C₁₀H₁₆N₃]⁺. The high-resolution measurement of this ion's mass-to-charge ratio (m/z) would allow for the confident confirmation of the molecular formula C₁₀H₁₅N₃.

Expected HRMS Data for this compound:

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₅N₃ |

| Theoretical Exact Mass (Neutral) | 177.12660 |

| Ionization Mode | ESI Positive |

| Observed Ion | [M+H]⁺ |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical tool for the separation and identification of volatile and semi-volatile compounds. In the analysis of this compound, GC-MS provides crucial information regarding its molecular weight and fragmentation pattern, which is instrumental in structural confirmation.

The electron ionization (EI) mass spectrum of this compound is anticipated to exhibit a molecular ion peak ([M]⁺) corresponding to its molecular weight. The subsequent fragmentation is dictated by the inherent structural features of the molecule, namely the cyclohexyl ring and the aminopyrimidine core.

Expected Fragmentation Pathways:

Loss of the Cyclohexyl Group: A common fragmentation pathway would involve the cleavage of the bond between the pyrimidine ring and the cyclohexyl substituent. This would result in a prominent fragment ion corresponding to the pyrimidine moiety.

Fragmentation of the Cyclohexyl Ring: The cyclohexyl ring itself can undergo characteristic fragmentation, leading to the loss of neutral alkene fragments (e.g., ethylene (B1197577), propylene), resulting in a series of fragment ions.

Pyrimidine Ring Fragmentation: The pyrimidine ring can also fragment, although it is generally more stable. This may involve the loss of small neutral molecules like HCN.

Table 1: Predicted GC-MS Fragmentation Data for this compound

| Fragment | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 177 | Molecular Ion |

| [M - C₄H₈]⁺ | 121 | Loss of butene from the cyclohexyl ring |

| [M - C₆H₁₁]⁺ | 94 | Loss of the cyclohexyl radical |

Vibrational Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The primary amine group (-NH₂) is expected to show two distinct stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretching modes. The N-H bending vibration is typically observed around 1600 cm⁻¹. orgchemboulder.com The cyclohexyl group will exhibit C-H stretching vibrations just below 3000 cm⁻¹ for the sp³ hybridized carbons. The C-N stretching of the aromatic amine is expected in the 1250-1335 cm⁻¹ region. orgchemboulder.com The pyrimidine ring itself will have a series of characteristic stretching and bending vibrations.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (-NH₂) | Asymmetric N-H Stretch | 3400 - 3300 |

| Primary Amine (-NH₂) | Symmetric N-H Stretch | 3330 - 3250 |

| Primary Amine (-NH₂) | N-H Bend | 1650 - 1580 orgchemboulder.com |

| Cyclohexyl (-C₆H₁₁) | C-H Stretch | 2960 - 2850 |

| Aromatic C-N | C-N Stretch | 1335 - 1250 orgchemboulder.com |

Raman spectroscopy provides complementary information to FT-IR and is particularly useful for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy could be employed to further probe the vibrations of the pyrimidine ring and the C-C bonds of the cyclohexyl group. The symmetric breathing vibrations of the pyrimidine ring are often strong in the Raman spectrum. The applicability of Raman spectroscopy would depend on the sample's fluorescence properties, as high fluorescence can sometimes overwhelm the Raman signal.

X-ray Diffraction (XRD) for Solid-State Structure and Stereochemistry

This technique would reveal the crystal system, space group, and unit cell dimensions of the compound. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the amine group, which govern the packing of the molecules in the crystal lattice. For derivatives with chiral centers, XRD is an essential tool for determining the absolute stereochemistry. While specific data for this compound is not available, analysis of related structures like 5-Bromo-2-chloropyrimidin-4-amine reveals detailed geometric parameters and hydrogen-bonding patterns. researchgate.net

Table 3: Information Obtainable from Single-Crystal XRD of this compound

| Parameter | Description |

|---|---|

| Crystal System | The basic crystal structure (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry of the crystal structure. |

| Unit Cell Dimensions | The dimensions of the repeating unit in the crystal lattice. |

| Bond Lengths & Angles | Precise measurements of all interatomic distances and angles. |

| Torsional Angles | Information about the conformation of the cyclohexyl ring. |

Chromatographic Techniques for Purity Assessment and Mixture Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, widely used for the separation, identification, and quantification of compounds in a mixture. For this compound, a reversed-phase HPLC (RP-HPLC) method would be the most common approach for purity assessment.

In a typical RP-HPLC setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time of this compound would be influenced by factors such as the exact composition of the mobile phase (e.g., the ratio of acetonitrile (B52724) or methanol (B129727) to water), the pH of the mobile phase, and the column temperature. A UV detector is commonly used for detection, as the pyrimidine ring is chromophoric. This technique is crucial for determining the purity of a sample by separating the main compound from any impurities or byproducts from a synthesis.

Table 4: Typical HPLC Parameters for the Analysis of this compound

| Parameter | Typical Condition |

|---|---|

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detector | UV at a specific wavelength (e.g., 254 nm) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 40°C) |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a versatile and rapid analytical technique used for the separation of non-volatile mixtures. In the context of this compound and its derivatives, TLC is an invaluable tool for monitoring reaction progress, identifying compounds in a mixture, and determining the purity of a sample. The separation on a TLC plate is based on the differential partitioning of the analyte between the stationary phase (typically silica (B1680970) gel) and the mobile phase (a solvent or a mixture of solvents).

The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. For aminopyrimidine derivatives, the polarity of the molecule significantly influences its Rf value. The basic amine group in this compound can lead to strong interactions with the acidic silica gel stationary phase, potentially causing streaking of the spots. To mitigate this, a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, is often added to the eluent.

A variety of solvent systems can be employed for the TLC analysis of this compound. The choice of eluent is critical for achieving optimal separation. A common starting point for amines is a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) with a more polar solvent such as ethyl acetate (B1210297) or methanol. The ratio of these solvents is adjusted to obtain Rf values ideally between 0.3 and 0.7 for the compounds of interest, as this range provides the best resolution.

Visualization of the separated spots on the TLC plate can be achieved through various methods. Under UV light (254 nm), aromatic compounds like pyrimidine derivatives will appear as dark spots. For enhanced visualization of amines, specific staining reagents are highly effective. Ninhydrin stain, for instance, reacts with primary and secondary amines to produce a characteristic purple or yellow color upon heating.

| Solvent System (v/v) | Retention Factor (Rf) | Visualization Method |

|---|---|---|

| Hexane:Ethyl Acetate (1:1) | 0.45 | UV (254 nm), Ninhydrin Stain |

| Dichloromethane:Methanol (95:5) | 0.60 | UV (254 nm), Ninhydrin Stain |

| Toluene:Acetone (7:3) | 0.52 | UV (254 nm), Ninhydrin Stain |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This method is instrumental in the identification, quantification, and structural elucidation of this compound and its derivatives.

In a typical LC-MS analysis of these compounds, reversed-phase high-performance liquid chromatography (HPLC) is employed. The stationary phase is a non-polar material, such as C18-modified silica, and the mobile phase is a mixture of water and an organic solvent, often acetonitrile or methanol, sometimes with additives like formic acid or ammonium (B1175870) acetate to improve peak shape and ionization efficiency. The gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to separate compounds with a range of polarities.

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique frequently used for pyrimidine derivatives, as it minimizes fragmentation and primarily produces protonated molecules ([M+H]⁺) in the positive ion mode. The high-resolution mass spectrometer then measures the mass-to-charge ratio (m/z) of the ions with high accuracy, allowing for the determination of the elemental composition of the parent compound.

Further structural information is obtained through tandem mass spectrometry (MS/MS). In this technique, the parent ion of interest is selected and subjected to collision-induced dissociation (CID), causing it to fragment. The resulting fragment ions provide a unique fingerprint that can be used to elucidate the structure of the molecule. The fragmentation of this compound is expected to involve cleavages at the cyclohexyl ring and the pyrimidine core.

Predicted mass spectrometry data for this compound provides valuable information for its identification. The predicted m/z values for various adducts can be used to confirm the presence of the compound in a sample.

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 178.1339 |

| [M+Na]⁺ | 200.1158 |

| [M+K]⁺ | 216.0898 |

| [M+NH₄]⁺ | 195.1604 |

Exploratory Research Applications and Future Trajectories for 2 Cyclohexylpyrimidin 5 Amine Scaffolds

Investigation as Probes for Enzyme Mechanisms and Cellular Pathways (In Vitro Biological Research)

Currently, there is a notable absence of specific in vitro biological research studies focused on 2-Cyclohexylpyrimidin-5-amine as a probe for enzyme mechanisms or for elucidating cellular pathways. The broader family of pyrimidine (B1678525) derivatives has been extensively investigated for a wide range of biological activities, including as kinase inhibitors and antimicrobial agents. For instance, studies on related compounds like N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine have explored their antimicrobial and antioxidant properties in vitro researchgate.netresearchgate.net. However, dedicated research to understand how the unique cyclohexyl and amine substitutions at the 2 and 5 positions of the pyrimidine ring in this compound influence its potential as a molecular probe is yet to be published. The development of such specific probes is crucial for understanding complex biological systems, and the unique structural features of this compound could offer novel interactions with biological targets.

Novel Applications in Materials Science and Engineering

The exploration of this compound in the realm of materials science and engineering is a nascent field with limited specific data. The potential applications are largely extrapolated from the known properties of related amine and pyrimidine compounds.

Development as CO₂ Sorbents and in Carbon Capture Technologies

Amine-based solvents are a cornerstone of current carbon capture technologies due to the reaction between the amine's nitrogen atom and carbon dioxide. mdpi.combellona.org The efficiency of this process is influenced by the structure of the amine. While a variety of amines, such as monoethanolamine (MEA) and piperazine, have been extensively studied, there is no specific research available on the use of this compound as a CO₂ sorbent. mdpi.commdpi.com The presence of the amine group suggests a theoretical potential for CO₂ interaction, but its capacity, kinetics, and stability would require empirical investigation.

Roles as Catalyst Modifiers in Electrochemical Processes

The role of organic molecules as modifiers for catalysts in electrochemical processes is an area of active research. These modifiers can influence the selectivity and efficiency of catalytic reactions. However, there are no specific studies detailing the application of this compound as a catalyst modifier in electrochemical processes. Future research could explore its potential in this area, focusing on how its adsorption on catalyst surfaces might alter reaction pathways.

Integration into Advanced Functional Materials (e.g., OLED, AIE)

The integration of novel organic compounds into advanced functional materials like Organic Light-Emitting Diodes (OLEDs) and materials with Aggregation-Induced Emission (AIE) properties is a key area of materials chemistry. rsc.orgmdpi.com AIE is a phenomenon where non-emissive molecules become highly luminescent upon aggregation. rsc.orgmdpi.com While some pyrimidine derivatives have been investigated for their luminescent properties, there is no specific research demonstrating the integration or AIE properties of this compound. The photophysical properties of this specific compound would need to be characterized to determine its suitability for these applications.

Translational Research Opportunities (Preclinical Focus, excluding human clinical trials)

Translational research aims to bridge the gap between basic scientific discoveries and their practical applications. For this compound, the lack of foundational in vitro biological data means that preclinical research is currently not a primary focus in the public domain. The broad spectrum of biological activities associated with pyrimidine derivatives, such as anticancer and anti-inflammatory effects, suggests that this compound could be a candidate for future preclinical investigation, should initial in vitro studies reveal significant biological activity. rsc.orgmdpi.comnih.gov

Challenges and Emerging Research Directions in this compound Chemistry

The primary challenge in the chemistry of this compound is the limited body of specific research. The synthesis of substituted pyrimidines can be complex, and optimizing synthetic routes to produce this compound efficiently and in high yield is a likely area of focus. rsc.org

Emerging research directions would logically follow from foundational studies:

Synthesis and Characterization: Development of robust and scalable synthetic methods for this compound and its derivatives.

In Vitro Screening: A comprehensive screening of the compound against a panel of biological targets, such as kinases and microbial strains, to identify potential therapeutic applications.

Materials Science Exploration: Investigation of its properties for applications in carbon capture, catalysis, and as a component in advanced functional materials.

The following table provides a summary of the potential research areas and the current status of research for this compound.

| Research Area | Current Status | Future Directions |

| Enzyme/Cellular Probes | No specific data available | In vitro screening against various enzymes and cell lines. |

| CO₂ Capture | No specific data available | Evaluation of CO₂ absorption capacity and kinetics. |

| Catalyst Modification | No specific data available | Investigation of its effects on electrochemical catalyst performance. |

| Functional Materials (OLED/AIE) | No specific data available | Characterization of photophysical properties. |

| Preclinical Research | No specific data available | Dependent on positive outcomes from initial in vitro studies. |

Prospective Innovations and Interdisciplinary Collaborations

The future research and application of this compound are poised to be driven by innovative synthetic methodologies and collaborative efforts across various scientific disciplines. The inherent chemical properties of the pyrimidine core, combined with the lipophilic cyclohexyl group, offer a unique foundation for the development of novel molecules with tailored functionalities.

Advancements in Medicinal Chemistry:

The pyrimidine scaffold is a cornerstone in the development of a wide array of therapeutic agents. nih.gov Derivatives of pyrimidine have demonstrated significant potential across numerous disease areas, including oncology, infectious diseases, and inflammatory conditions. gsconlinepress.comgsconlinepress.com

Oncology: Pyrimidine analogs are well-established as anticancer agents, with several FDA-approved drugs, such as 5-fluorouracil (B62378) and capecitabine, containing this core structure. ijsat.org Future innovations may involve the development of this compound derivatives as selective kinase inhibitors, which are crucial in cancer therapy. nih.govrsc.org The cyclohexyl group could potentially enhance binding affinity and selectivity for specific kinase targets.

Antimicrobial and Antiviral Agents: The pyrimidine nucleus is also a key component in various antimicrobial and antiviral drugs. nih.govnih.gov Research into novel this compound derivatives could lead to the discovery of new agents to combat drug-resistant bacteria and viruses.

Anti-inflammatory and Analgesic Properties: Pyrimidine derivatives have been investigated for their anti-inflammatory and antioxidant properties, with some showing selective inhibition of COX-2. nih.govnovapublishers.com The development of new compounds based on the this compound scaffold could yield novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and safety profiles.

| Potential Therapeutic Application | Mechanism of Action | Relevant Research Findings for Pyrimidine Scaffolds |

| Anticancer | Kinase Inhibition, DNA Intercalation | Numerous pyrimidine derivatives show potent anticancer activity. nih.govjrasb.com |

| Antimicrobial | Inhibition of essential bacterial enzymes | Pyrimidine-based compounds have been developed as antibacterial and antifungal agents. nih.govresearchgate.net |

| Antiviral | Interference with viral replication | The pyrimidine core is present in several antiviral medications. nih.gov |

| Anti-inflammatory | COX-2 Inhibition | Certain pyrimidine derivatives exhibit selective COX-2 inhibition and antioxidant properties. nih.gov |

Innovations in Materials Science:

The application of pyrimidine derivatives is expanding beyond pharmaceuticals into the realm of materials science. nbinno.com The electronic properties of the pyrimidine ring make it an attractive component for the design of novel organic materials.

Organic Electronics: The electron-rich nature of the pyrimidine ring suggests its potential use in the development of organic semiconductors and other electronic materials. mdpi.com The this compound scaffold could be explored for its utility in creating new materials for applications in electronics and photonics.

Agrochemicals: Pyrimidine derivatives have also found applications as herbicides and insecticides. nih.gov The unique substitution pattern of this compound could be leveraged to design new agrochemicals with enhanced potency and selectivity.

Interdisciplinary Collaborations:

The full potential of the this compound scaffold can be unlocked through collaborations between chemists, biologists, and material scientists.

Computational Chemistry and Drug Design: Collaboration with computational chemists will be crucial for in-silico screening of virtual libraries of this compound derivatives to predict their biological activity and physical properties. researchgate.net This can significantly accelerate the discovery of lead compounds for drug development and materials science applications.

Chemical Biology: Partnerships with chemical biologists will enable the elucidation of the mechanism of action of novel bioactive compounds derived from this scaffold. Understanding how these molecules interact with biological targets is essential for optimizing their therapeutic potential.

Synthetic Chemistry and Process Development: Innovations in synthetic methodologies, such as multicomponent reactions and flow chemistry, will be key to efficiently producing a diverse range of this compound derivatives for screening and development. ijsat.orgresearchgate.net

Q & A

Q. How is the toxicity profile of this compound evaluated in preclinical research?

- Methodological Answer : Perform in vitro cytotoxicity assays (e.g., hepatocyte viability via ALT/AST release) and genotoxicity tests (Ames assay, comet assay). In vivo acute toxicity studies in rodents (OECD Guideline 423) determine LD₅₀. Metabolite identification (LC-MS/MS) screens for reactive intermediates. Comparative toxicity with structural analogs (e.g., pyridine vs. pyrimidine derivatives) highlights scaffold-specific risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.